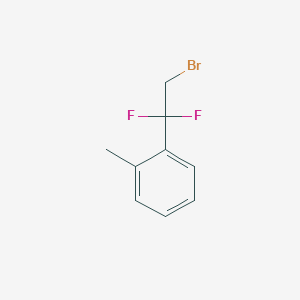
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H8BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromo-difluoroethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene typically involves the bromination and fluorination of an appropriate precursor. One common method is the reaction of 2-methylbenzene (toluene) with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and separation techniques to ensure high purity and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromo group can be reduced to form the corresponding difluoroethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxy-1,1-difluoroethyl)-2-methylbenzene or 1-(2-amino-1,1-difluoroethyl)-2-methylbenzene.
Oxidation: Formation of 1-(2-bromo-1,1-difluoroethyl)-2-carboxybenzene or 1-(2-bromo-1,1-difluoroethyl)-2-formylbenzene.
Reduction: Formation of 1-(2-difluoroethyl)-2-methylbenzene.
Applications De Recherche Scientifique
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromo and difluoroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
- 1-(2-Bromo-1,1-difluoroethyl)-2-chlorobenzene
- 1-(2-Bromo-1,1-difluoroethyl)-2-nitrobenzene
Uniqueness
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is unique due to the presence of both bromo and difluoroethyl groups, which impart distinct chemical reactivity and properties
Propriétés
Formule moléculaire |
C9H9BrF2 |
|---|---|
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
1-(2-bromo-1,1-difluoroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-7-4-2-3-5-8(7)9(11,12)6-10/h2-5H,6H2,1H3 |
Clé InChI |
OCAXAJYBQOXSHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CBr)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


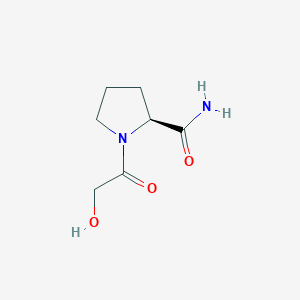
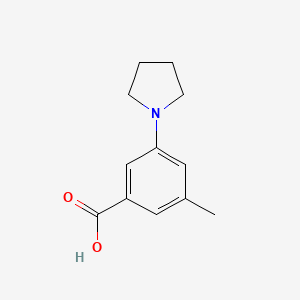
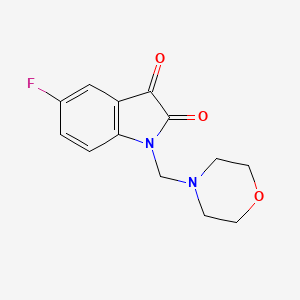
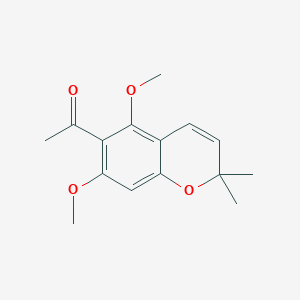
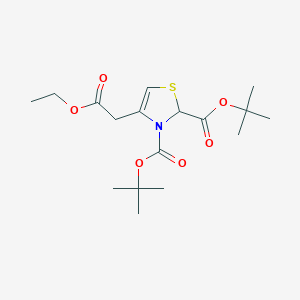
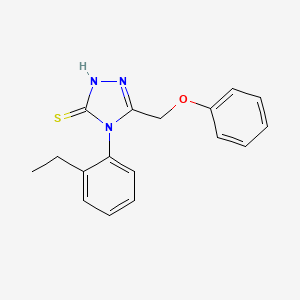
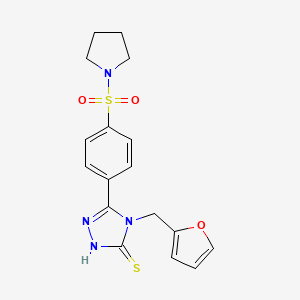
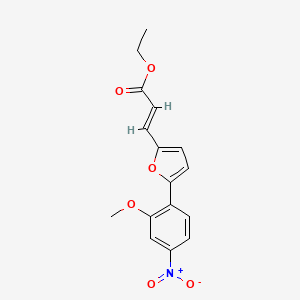
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
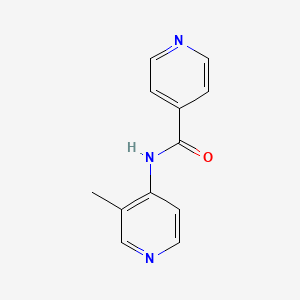
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)
![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
